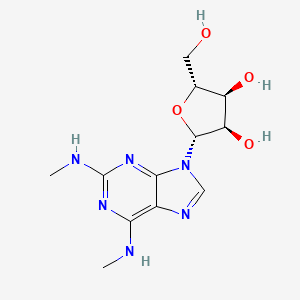

2-Methylamino-N6-methyladenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H18N6O4 |

|---|---|

分子量 |

310.31 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17)/t5-,7-,8-,11-/m1/s1 |

InChI 键 |

XOYZQQAJKUSOGS-IOSLPCCCSA-N |

手性 SMILES |

CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Epitranscriptomic Code: A Technical Guide to the Biological Significance of Modified Adenosines

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the profound biological significance of methylated adenosine modifications in RNA, a pivotal area of epitranscriptomics. While the specific modification 2-Methylamino-N6-methyladenosine is not documented in the current scientific literature, this guide will provide a comprehensive overview of two closely related and extensively studied modifications: N6-methyladenosine (m6A) and 2'-O-methyladenosine (Am) . Understanding the roles of these prevalent modifications is crucial for advancing research in cellular regulation, disease pathogenesis, and the development of novel therapeutics.

Introduction to Adenosine Modifications in RNA

Post-transcriptional modifications of RNA molecules add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, methylation of adenosine residues is one of the most common and functionally diverse. These modifications act as a dynamic code, influencing almost every aspect of the RNA life cycle, from processing and nuclear export to translation and decay.[1][2] This guide focuses on two key players in this epitranscriptomic landscape: m6A and Am.

N6-methyladenosine (m6A): The Most Abundant Internal mRNA Modification

N6-methyladenosine (m6A) is the most prevalent internal modification in the messenger RNA (mRNA) of most eukaryotes, from yeast to mammals.[3][4] It is also found in other RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and long non-coding RNAs (lncRNAs).[2][3][5] The m6A modification is dynamically installed, removed, and recognized by a dedicated set of proteins, making it a key regulatory hub in gene expression.

The m6A Regulatory Machinery: "Writers," "Erasers," and "Readers"

The fate of an m6A-modified RNA is determined by a complex interplay of three classes of proteins:

-

Writers (Methyltransferases): This enzymatic complex installs the methyl group onto adenosine residues. The core components are the methyltransferase-like 3 and 14 (METTL3/METTL14) heterodimer, which forms the catalytic core, and Wilms' tumor 1-associated protein (WTAP), which facilitates the complex's localization to RNA.[6][7]

-

Erasers (Demethylases): These enzymes remove the methyl group, allowing for dynamic regulation. The two known m6A demethylases are the fat mass and obesity-associated protein (FTO) and alkB homolog 5 (ALKBH5).[7]

-

Readers (Binding Proteins): These proteins specifically recognize m6A and mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the most well-characterized m6A readers.[7][8]

Biological Significance of m6A

The m6A modification plays a crucial role in a wide array of biological processes:

-

RNA Splicing and Processing: m6A can influence pre-mRNA splicing by recruiting splicing factors.[4]

-

mRNA Stability and Degradation: The reader protein YTHDF2 is a major player in this process, binding to m6A-containing mRNAs and targeting them for degradation.[6]

-

Translation Efficiency: The reader protein YTHDF1 can promote the translation of m6A-modified mRNAs.[8]

-

Cellular Differentiation and Development: The dynamic regulation of m6A is essential for processes like hematopoietic stem cell differentiation and embryonic development.[2]

-

Disease Pathogenesis: Dysregulation of m6A has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[4][6] In many cancers, the expression of m6A writers, erasers, and readers is altered, leading to aberrant gene expression that promotes tumor growth and progression.[4][6]

2'-O-methyladenosine (Am): A Key Player in RNA Stability and Translation

2'-O-methylation is a modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a nucleotide. When this occurs on adenosine, it forms 2'-O-methyladenosine (Am). This modification is found in various RNA species, including tRNA, rRNA, small nuclear RNA (snRNA), and at the 5' cap of mRNA.[5]

Biosynthesis of Am

The enzymatic machinery responsible for Am formation is specific to the type of RNA:

-

tRNA: In humans, the FTSJ1 methyltransferase, in complex with WDR6, is responsible for the 2'-O-methylation of adenosine in the anticodon loop of specific tRNAs.[5]

-

rRNA and snRNA: The fibrillarin (FBL) enzyme, as part of a small nucleolar ribonucleoprotein (snoRNP) complex, catalyzes the site-specific 2'-O-methylation of rRNA and snRNA, guided by snoRNAs.

-

mRNA Cap: The cap-specific methyltransferase CMTR1 is responsible for the 2'-O-methylation of the first transcribed nucleotide of an mRNA, which is often adenosine.

Biological Significance of Am

The Am modification has profound effects on RNA function:

-

Structural Stability: The methyl group at the 2'-hydroxyl position restricts the conformation of the ribose sugar, which enhances the structural stability of the RNA molecule.[5]

-

Protection from Degradation: 2'-O-methylation protects RNA from cleavage by certain cellular nucleases, thereby increasing its half-life.[5]

-

Translation Regulation: In tRNA, Am in the anticodon loop is crucial for accurate codon recognition and efficient translation. In the mRNA cap, the 2'-O-methylation (forming the "cap 1" structure) is important for efficient translation initiation and for distinguishing self from non-self RNA, thereby avoiding an innate immune response.

-

Ribosome Biogenesis: 2'-O-methylation of rRNA is essential for the correct folding, processing, and assembly of ribosomes.

Quantitative Data Summary

The following table summarizes key quantitative aspects of m6A and Am modifications.

| Modification | Abundance in mRNA | Key Enzymes | Cellular Location | Primary Function |

| N6-methyladenosine (m6A) | ~1-2 residues per 1000 nucleotides[4] | Writers: METTL3/14, WTAPErasers: FTO, ALKBH5Readers: YTH family | Nucleus and Cytoplasm | Regulation of splicing, stability, and translation[4] |

| 2'-O-methyladenosine (Am) | Enriched at the 5' cap and internal sites | FTSJ1 (tRNA), Fibrillarin (rRNA/snRNA), CMTR1 (mRNA cap) | Nucleus and Cytoplasm | RNA stability, translation fidelity, ribosome biogenesis[5] |

Experimental Protocols

The study of m6A and Am modifications relies on a variety of sophisticated techniques. Below are outlines of key experimental protocols.

Detection and Quantification of m6A and Am by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.[9][10][11]

Objective: To quantify the levels of m6A and Am in a total RNA sample.

Methodology Outline:

-

RNA Isolation: High-quality total RNA is extracted from cells or tissues using methods like TRIzol-based extraction or commercial kits. RNA integrity is assessed using a bioanalyzer.

-

RNA Digestion: The purified RNA is digested into single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.[9]

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]

-

Quantification: The abundance of each modified nucleoside is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.[9]

Mapping m6A Sites using MeRIP-Seq

Methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq) is a widely used technique to map the transcriptome-wide locations of m6A.

Objective: To identify the specific locations of m6A within the transcriptome.

Methodology Outline:

-

RNA Fragmentation: Purified mRNA is chemically fragmented into smaller pieces (typically ~100 nucleotides).

-

Immunoprecipitation: The fragmented RNA is incubated with an antibody that specifically recognizes m6A. The antibody-bound RNA fragments are then captured using magnetic beads.

-

Library Preparation and Sequencing: The captured, m6A-containing RNA fragments are reverse-transcribed into cDNA, and a sequencing library is prepared. This library, along with a library from the input RNA (without immunoprecipitation), is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are identified where there is a significant enrichment of reads in the immunoprecipitated sample compared to the input. These peaks represent the locations of m6A modifications.

Conclusion and Future Directions

The study of m6A and Am has unveiled a new dimension of gene regulation at the RNA level. These modifications are not merely static decorations but are dynamic and integral components of the cellular machinery that fine-tunes gene expression in response to developmental cues and environmental stimuli. For researchers and professionals in drug development, understanding the enzymes that regulate these modifications presents exciting opportunities for therapeutic intervention. Targeting the m6A "writers," "erasers," or "readers" could offer novel strategies for treating a wide range of diseases, including cancer and viral infections. As our ability to detect and manipulate these modifications continues to improve, the field of epitranscriptomics is poised to revolutionize our understanding of biology and medicine.

References

- 1. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 4. Functions of N6-methyladenosine and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Search of a Function for the N6-Methyladenosine in Epitranscriptome, Autophagy and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Dawn of a New Layer of Gene Regulation: A Technical Guide to the Discovery and History of N6-methyladenosine (m6A) RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) has emerged from relative obscurity to become the most intensely studied internal modification of messenger RNA (mRNA) in eukaryotes. This dynamic and reversible epigenetic mark plays a pivotal role in virtually every aspect of RNA metabolism, from splicing and nuclear export to translation and decay. Its discovery decades ago laid the groundwork for the burgeoning field of epitranscriptomics, and the more recent identification of its regulatory proteins—the "writers," "erasers," and "readers"—has unveiled a complex regulatory network with profound implications for cellular function, development, and disease. This in-depth technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the core molecular machinery that underpins our understanding of m6A biology.

The Initial Discovery: A Glimpse into a New Layer of Genetic Regulation

The story of m6A begins in the mid-1970s, a period of foundational discoveries in molecular biology. Researchers employing classic biochemical techniques provided the first evidence of this modified nucleoside within eukaryotic mRNA.

In 1974, independent reports from the laboratories of Robert P. Perry and Fritz Rottman identified the presence of methylated nucleosides within the internal regions of mRNA from mammalian cells.[1] These pioneering studies utilized a combination of radiolabeling and chromatography to establish m6A as a bona fide and widespread component of the transcriptome.[1] By labeling cells with [³H-methyl]-methionine, they could trace the transfer of methyl groups to RNA. Subsequent digestion of the mRNA into individual nucleosides and separation by techniques such as paper chromatography allowed for the identification of N6-methyladenosine.[1] These early investigations estimated that m6A was present at a frequency of approximately one to three modifications per mRNA molecule.[1]

For several decades following its discovery, the functional significance of m6A remained largely enigmatic. The lack of tools to map its precise location and the absence of knowledge about the enzymes that regulate it hampered progress. This period of quiet inquiry, however, set the stage for a renaissance in m6A research.

The m6A Renaissance: Unmasking the Key Players

The 2010s marked a turning point in the field of m6A research, often referred to as the "m6A renaissance." This new era was ushered in by the identification of the key proteins that install, remove, and recognize the m6A mark, finally providing the molecular handles needed to dissect its function.

The "Writers": The Methyltransferase Complex

The breakthrough in understanding how m6A is deposited came with the identification of the methyltransferase complex. This multi-subunit "writer" complex is responsible for catalyzing the addition of a methyl group to the N6 position of adenosine residues within a specific consensus sequence, typically RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base).

The core components of the writer complex include:

-

METTL3 (Methyltransferase-like 3): The primary catalytic subunit of the complex.

-

METTL14 (Methyltransferase-like 14): A crucial scaffold protein that stabilizes METTL3 and facilitates RNA binding.

-

WTAP (Wilms' tumor 1-associating protein): A regulatory component that helps localize the complex to nuclear speckles.

The "Erasers": The Demethylases

A pivotal discovery that cemented the role of m6A as a dynamic regulatory mark was the identification of enzymes that could remove it. These "erasers" demonstrated that m6A modification is a reversible process, allowing for precise temporal and spatial control of gene expression.

The two main m6A demethylases are:

-

FTO (Fat mass and obesity-associated protein): The first m6A demethylase to be discovered, FTO oxidatively removes the methyl group from m6A.

-

ALKBH5 (AlkB homolog 5): Another demethylase that directly removes the methyl group from adenosine.

The "Readers": Effectors of m6A Function

For the m6A mark to exert its biological effects, it must be recognized by specific "reader" proteins. These proteins bind to m6A-containing RNAs and recruit other factors to influence the fate of the transcript. The most well-characterized family of m6A readers are those containing a YT521-B homology (YTH) domain.

Key YTH domain-containing reader proteins include:

-

YTHDF1: Primarily promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.

-

YTHDF2: The first identified m6A reader, it primarily mediates the degradation of m6A-containing transcripts by recruiting decay machinery.

-

YTHDF3: Appears to work in concert with YTHDF1 and YTHDF2 to modulate both translation and decay.

-

YTHDC1: A nuclear reader that influences the splicing and nuclear export of m6A-modified RNAs.

-

YTHDC2: Involved in regulating mRNA stability and translation.

Quantitative Insights into m6A Modification

The development of high-throughput sequencing and quantitative mass spectrometry has provided a wealth of data on the prevalence and functional impact of m6A.

Table 1: Prevalence of m6A Across Species and RNA Types

| Organism/RNA Type | Method | Key Findings |

| Human mRNA | m6A-seq | Over 12,000 m6A sites identified in more than 7,000 genes.[2] |

| Mouse mRNA | m6A-seq | Highly conserved m6A landscape with human, with enrichment near stop codons and in long exons.[2] |

| Yeast (S. cerevisiae) mRNA | m6A-seq | m6A is predominantly found during meiosis and is enriched in the coding sequence near the stop codon.[3][4] |

| lncRNA | m6A-seq | m6A is present on many lncRNAs, with a distribution that can differ from that on mRNAs.[5] |

| circRNA | m6A-IP-seq | m6A is widespread on circRNAs, with cell-type-specific methylation patterns distinct from linear mRNAs.[6] |

| rRNA | Mass Spectrometry | m6A is present on ribosomal RNA, suggesting a role in ribosome biogenesis and function. |

Table 2: Quantitative Effects of m6A on mRNA Fate

| m6A Regulator Perturbation | Target mRNA/Context | Quantitative Effect |

| METTL3 Knockdown | NRIP1 mRNA | Increased mRNA half-life from 1.4h to 2.5h.[7] |

| METTL3 Knockdown | RNGTT mRNA | Decreased mRNA half-life from 8.89h to 4.78h.[8] |

| YTHDF1 Knockdown | YTHDF1 target transcripts | Reduced translation efficiency (cumulative log2 fold change).[9][10] |

| YTHDF1 Tethering | Reporter mRNA | On-average 42% increased translation.[10] |

| Mettl3 Knockout (mESCs) | Global m6A levels | Over 50-fold reduction in m6A levels.[11] |

Key Signaling Pathways Interacting with the m6A Machinery

The m6A regulatory network does not operate in isolation. It is intricately linked with major cellular signaling pathways, allowing for the dynamic control of gene expression in response to extracellular cues.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway, crucial for development and cellular differentiation, directly interfaces with the m6A machinery. Upon TGF-β stimulation, the downstream effectors SMAD2/3 can interact with the METTL3/METTL14/WTAP writer complex.[12][13] This interaction promotes the deposition of m6A on target transcripts, such as those encoding pluripotency factors, leading to their degradation and facilitating cellular differentiation.[12][13] In the context of cancer, TGF-β can induce m6A modification of the SNAIL mRNA, a key transcription factor in the epithelial-mesenchymal transition (EMT), which is then recognized by YTHDF1 to promote its translation.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The yeast RNA methylation complex consists of conserved yet reconfigured components with m6A-dependent and independent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution mapping reveals a conserved, widespread, dynamic meiotically regulated mRNA methylation program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N6-Methyladenosine Modification Opens a New Chapter in Circular RNA Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide maps of m6A circRNAs identify widespread and cell-type-specific methylation patterns that are distinct from mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METTL3-Mediated N6-Methyladenosine Modification Is Involved in the Dysregulation of NRIP1 Expression in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METTL3 alters capping enzyme expression and its activity on ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m6A deposition: a boost from TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of N6-methyladenosine (m6A) in Eukaryotic Messenger RNA: An In-depth Technical Guide

An Overview of the Most Abundant Internal mRNA Modification and its Regulatory Functions

N6-methyladenosine (m6A) is the most prevalent and conserved internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in post-transcriptional gene regulation.[1][2] This dynamic and reversible epitranscriptomic mark influences nearly every aspect of the mRNA lifecycle, from splicing and nuclear export to translation and decay.[3][4] The dysregulation of m6A has been implicated in a wide range of human diseases, including various cancers, metabolic disorders, and neurodegenerative diseases, making it a focal point for researchers, scientists, and drug development professionals.[5][6] This technical guide provides a comprehensive overview of the core machinery, biological functions, and experimental methodologies related to m6A in eukaryotic mRNA.

The Core Machinery of m6A Modification

The cellular fate of m6A-modified mRNA is orchestrated by a sophisticated interplay of three classes of proteins: "writers," "erasers," and "readers."

Writers: The Methyltransferase Complex

The deposition of the m6A mark is primarily catalyzed by a nuclear methyltransferase complex. The core components of this complex are Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14), which form a stable heterodimer.[7][8] METTL3 serves as the catalytic subunit, while METTL14 acts as a scaffold, recognizing and binding to the target RNA.[7][9] This complex is further associated with other regulatory proteins, including Wilms' tumor 1-associating protein (WTAP), which is crucial for the localization of the METTL3-METTL14 heterodimer to nuclear speckles.[7][10] The writer complex recognizes a consensus sequence, RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base), to install the methyl group onto adenosine residues.[2][11]

Erasers: The Demethylases

The m6A modification is reversible, thanks to the action of demethylases known as "erasers." The two primary m6A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[11][12] Both are Fe(II)- and α-ketoglutarate-dependent dioxygenases.[13] FTO was the first identified RNA demethylase and has been shown to play a significant role in energy homeostasis and adipogenesis.[1][12] ALKBH5 has been implicated in processes such as RNA nuclear export and spermatogenesis.[12] These erasers allow for the dynamic regulation of m6A levels in response to various cellular signals and environmental cues.

Readers: The Effector Proteins

The functional consequences of m6A modification are mediated by "reader" proteins that specifically recognize and bind to m6A-containing transcripts. The most well-characterized family of m6A readers is the YT521-B homology (YTH) domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[1][14][15] These readers translate the m6A mark into specific downstream effects:

-

YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[10][11]

-

YTHDF2: Also cytoplasmic, YTHDF2 is a key player in mRNA decay. It recognizes m6A-modified transcripts and recruits the CCR4-NOT deadenylase complex to promote their degradation.[14][16]

-

YTHDF3: This reader protein appears to have a synergistic role with YTHDF1 and YTHDF2, promoting both translation and decay of methylated mRNAs.[15]

-

YTHDC1: A nuclear reader, YTHDC1 is involved in regulating the splicing of m6A-modified pre-mRNAs and facilitating their export from the nucleus.[3]

-

YTHDC2: This reader has been shown to enhance translation efficiency while also decreasing the abundance of its target mRNAs.[10]

Other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs), have also been identified as m6A readers, expanding the known repertoire of m6A-mediated regulation.[1][10]

Biological Functions of m6A in mRNA Metabolism

The interplay between writers, erasers, and readers fine-tunes gene expression by modulating various stages of mRNA metabolism.

mRNA Stability and Decay

One of the most significant roles of m6A is the regulation of mRNA stability. The binding of YTHDF2 to m6A-modified transcripts targets them for degradation, thereby controlling their half-life.[17] This process is crucial for the timely removal of transcripts and the maintenance of cellular homeostasis. Conversely, in some contexts, m6A can also stabilize mRNAs, often through the action of IGF2BP proteins.[1]

mRNA Translation

m6A modification can either enhance or repress translation. YTHDF1 promotes the translation of its target mRNAs by facilitating their association with ribosomes.[11] In some instances, m6A in the 5' untranslated region (5' UTR) can promote cap-independent translation by recruiting the translation initiation factor eIF3.[18]

pre-mRNA Splicing

Within the nucleus, m6A plays a role in alternative splicing. The nuclear reader YTHDC1 can influence the inclusion or exclusion of exons by recruiting splicing factors to m6A-modified pre-mRNAs.[3] The demethylases FTO and ALKBH5 have also been shown to regulate alternative splicing events.[3]

mRNA Nuclear Export

The export of mature mRNA from the nucleus to the cytoplasm is another process influenced by m6A. YTHDC1 has been reported to promote the nuclear export of m6A-modified transcripts by facilitating their interaction with the nuclear export machinery.[19] However, there is also evidence suggesting that in some contexts, m6A can lead to nuclear retention of transcripts.[20][21]

Quantitative Data on m6A Regulation

The following tables summarize key quantitative data from various studies, illustrating the impact of m6A on mRNA metabolism.

| Parameter | Condition | Target/Context | Observed Change | Reference(s) |

| Global m6A Levels | FTO Knockdown in HeLa cells | Total mRNA | ~1.5-fold increase in m6A/A ratio | [14] |

| FTO Overexpression in HeLa cells | Total mRNA | ~0.7-fold decrease in m6A/A ratio | [14] | |

| ALKBH5 Knockdown in HeLa cells | Total mRNA | ~9% increase in m6A level | [11] | |

| Colorectal Cancer vs. Healthy Controls | Serum | Significant increase in m6A concentration (5.57 ± 1.67 nM vs. 4.51 ± 1.08 nM) | [22] | |

| Gastric Cancer vs. Healthy Controls | Serum | Significant increase in m6A concentration (6.93 ± 1.38 nM vs. 4.51 ± 1.08 nM) | [22] |

| Parameter | Condition | Target mRNA | Observed Fold Change | Reference(s) |

| mRNA Half-life | METTL3 Knockdown | NRIP1 | ~1.8-fold increase (from 1.4h to 2.5h) | [18] |

| METTL3 Knockdown | RNGTT | ~0.54-fold decrease (from 8.89h to 4.78h) | [6] | |

| YTHDF2 Knockdown | YTHDF2 targets | Average ~30% increase in lifetime | [23] | |

| ALKBH5 Knockdown | CYR61 | ~1.3-fold increase (from 3.8h to 5.0h) | [24] | |

| ALKBH5 Overexpression | CYR61 | ~0.7-fold decrease (from 4.5h to 3.2h) | [24] |

| Parameter | Condition | Target Population | Observed Change | Reference(s) |

| Translation Efficiency | YTHDF1 Knockdown | YTHDF1 target mRNAs | Significant decrease | [3] |

| YTHDF1 Knockdown | m6A-modified mRNA in non-ribosome mRNPs | ~71% increase in m6A/A ratio | [3] | |

| YTHDF1 Knockdown | m6A-modified mRNA in 40-80S fractions | ~44% decrease in m6A/A ratio | [3] | |

| YTHDF1 Knockdown | m6A-modified mRNA in polysome fractions | ~25% decrease in m6A/A ratio | [3] |

Signaling Pathways Modulated by m6A

m6A modification is intricately linked to major cellular signaling pathways, influencing their activity by regulating the expression of key components.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell growth, proliferation, and survival. m6A modification has been shown to modulate this pathway at multiple levels. For instance, the m6A reader YTHDF2 can mediate the degradation of tumor suppressor mRNAs, leading to the activation of AKT phosphorylation. In some cancers, reduced m6A levels are associated with augmented PI3K-Akt signaling.[25]

References

- 1. GitHub - canceromics/MeRIPseqPipe: MeRIPseqPipe:An integrated analysis pipeline for MeRIP-seq data based on Nextflow. [github.com]

- 2. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]

- 3. N6-methyladenosine Modulates Messenger RNA Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. FTO-Dependent m6A Regulates Cardiac Function During Remodeling and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rna-seqblog.com [rna-seqblog.com]

- 9. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Cis-regulation analysis of RNA m6A methylation and gene expression in colorectal cancer [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. YTHDF2 promotes mitotic entry and is regulated by cell cycle mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m6A Topological Transition Coupled to Developmental Regulation of Gene Expression During Mammalian Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Knowledge mapping and current trends of m6A methylation in the field of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 23. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The m6A demethylase ALKBH5 controls trophoblast invasion at the maternal-fetal interface by regulating the stability of CYR61 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

The Epitranscriptomic Regulator: A Technical Guide to Cellular Pathways Modulated by N6,2'-O-dimethyladenosine (m6Am)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6,2'-O-dimethyladenosine (m6Am) is a prevalent and dynamic post-transcriptional modification of messenger RNA (mRNA) and other non-coding RNAs. This modification, characterized by a methyl group on the N6 position of adenosine and a methyl group on the 2'-hydroxyl of the ribose, plays a critical role in fine-tuning gene expression. The cellular machinery that installs, removes, and recognizes m6Am—termed "writers," "erasers," and "readers," respectively—governs a multitude of cellular pathways. Dysregulation of m6Am has been implicated in various diseases, most notably cancer, making its regulatory network a promising area for therapeutic intervention. This technical guide provides an in-depth exploration of the core cellular pathways regulated by m6Am, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The m6Am Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of m6Am modification is controlled by a coordinated interplay of enzymes and binding proteins.

-

Writers (Methyltransferases): The primary enzyme responsible for installing the m6Am mark is PCIF1 (Phosphorylated CTD Interacting Factor 1) , also known as CAPAM (Cap-specific Adenosine Methyltransferase). PCIF1 specifically methylates the N6 position of the 2'-O-methylated adenosine at the 5' cap of mRNA. While the METTL3/METTL14 complex is the main writer for N6-methyladenosine (m6A), METTL16 has also been identified as an m6A methyltransferase with specificity for structured RNA regions, such as those in U6 snRNA and the 3' UTR of MAT2A mRNA.[1][2][3] Although its direct role in widespread m6Am installation on mRNA is less clear, its activity can influence the overall methylation landscape.

-

Erasers (Demethylases): The principal eraser of m6Am is the Fat Mass and Obesity-associated protein (FTO) . FTO is an α-ketoglutarate-dependent dioxygenase that efficiently demethylates m6Am to 2'-O-methyladenosine (Am).[4][5] FTO exhibits a significantly higher catalytic efficiency for m6Am compared to m6A, suggesting that m6Am is a primary physiological substrate.[4][6] Another known m6A demethylase, ALKBH5 , has been shown to have minimal to no activity on m6Am, highlighting the specific role of FTO in reversing this modification.[7]

-

Readers (Binding Proteins): The functional consequences of m6Am are mediated by "reader" proteins that recognize and bind to this modification. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, and YTHDF3) are well-characterized readers of m6A. While their binding affinity to m6Am is an area of ongoing research, evidence suggests they can also recognize m6Am-containing transcripts, influencing their fate.[8][9][10] These readers can impact mRNA stability, translation, and localization. For example, YTHDF2 is known to promote the degradation of its target mRNAs.[11][12]

Core Cellular Pathways Regulated by m6Am

The m6Am modification and its regulatory proteins are integral to several fundamental cellular processes, thereby influencing a wide range of biological outcomes.

Regulation of mRNA Stability and Degradation

One of the most well-documented roles of m6Am is in the regulation of mRNA stability. The presence of m6Am at the 5' cap can protect mRNA from decapping and subsequent degradation by exonucleases. The eraser FTO, by removing the m6Am mark, can expose transcripts to degradation pathways. Conversely, the writer PCIF1 can enhance the stability of its target mRNAs. Reader proteins, particularly YTHDF2, can recognize m6Am-modified transcripts and recruit the CCR4-NOT deadenylase complex to promote their decay.[11] This dynamic interplay allows for precise temporal control of gene expression.

Control of mRNA Splicing

m6Am modification, particularly in small nuclear RNAs (snRNAs), has been shown to influence pre-mRNA splicing. FTO-mediated demethylation of m6Am in snRNAs can alter their conformation and interaction with the spliceosome machinery, leading to changes in alternative splicing patterns.[4][13][14] FTO depletion leads to an increase in m6Am levels on snRNAs and is associated with enhanced inclusion of otherwise inefficiently spliced exons.[4][13]

Modulation of mRNA Translation

The 5' cap structure is crucial for the initiation of cap-dependent translation. The presence of m6Am in this region can modulate the recruitment of translation initiation factors and ribosomes, thereby affecting protein synthesis. While some studies suggest that m6Am can enhance translation efficiency, others indicate a repressive role, suggesting that the effect may be context-dependent and influenced by the specific reader proteins involved.[10][15]

Key Signaling Pathways Influenced by m6Am Regulation

The regulatory roles of m6Am extend to critical signaling pathways that are often dysregulated in disease.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Emerging evidence indicates that m6A/m6Am modifications play a significant role in modulating this pathway. For instance, m6A readers can influence the translation of key components of the Wnt signaling cascade. While direct regulation of Wnt pathway components by m6Am is still under investigation, the involvement of FTO in regulating Wnt signaling has been demonstrated, suggesting a potential link.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic insights into m6A modification of U6 snRNA by human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCIF1 catalyzes m6Am mRNA methylation to regulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTO controls reversible m6Am RNA methylation during snRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. m6Am-seq reveals the dynamic m6Am methylation in the human transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. YTHDF2 destabilizes m6A-containing RNA through direct recruitment of the CCR4–NOT deadenylase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding YTHDF2-mediated mRNA Degradation By m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

The Role of N6-methyladenosine (m6A) in Cancer Biology and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The dynamic and reversible nature of m6A modification, regulated by a complex interplay of "writer," "eraser," and "reader" proteins, has emerged as a critical layer of epigenetic regulation. Aberrant m6A modification has been increasingly implicated in the initiation, progression, and therapeutic resistance of various cancers. This technical guide provides a comprehensive overview of the role of m6A in cancer biology, detailing the molecular machinery, its impact on key signaling pathways, and its potential as a therapeutic target. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The m6A modification is a dynamically regulated process orchestrated by three classes of proteins:

-

Writers: These are methyltransferases that install the m6A modification onto adenosine residues within a specific consensus sequence (RRACH). The primary writer complex consists of Methyltransferase-like 3 (METTL3) as the catalytic subunit, Methyltransferase-like 14 (METTL14) as a structural and substrate-recognizing component, and Wilms' tumor 1-associated protein (WTAP) which facilitates the localization of the complex to the nuclear speckles.[1]

-

Erasers: These are demethylases that remove the m6A modification, ensuring the reversibility of this epigenetic mark. The two known erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[2]

-

Readers: These proteins specifically recognize and bind to m6A-modified RNA, mediating the downstream effects of the modification. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers. YTHDF1 is known to promote the translation of m6A-modified mRNAs, YTHDF2 primarily mediates their degradation, and YTHDF3 appears to work in concert with both YTHDF1 and YTHDF2.[3]

Dysregulation of m6A Regulators in Cancer

Accumulating evidence demonstrates the widespread dysregulation of m6A writer, eraser, and reader expression in numerous cancer types. This altered expression disrupts the m6A landscape, leading to aberrant gene expression that promotes tumorigenesis.

Quantitative Expression Analysis of Key m6A Regulators in Cancer

The following tables summarize the differential expression of key m6A regulators in various cancers based on data from The Cancer Genome Atlas (TCGA) and other studies.

| METTL3 (Writer) | Cancer Type | Fold Change (Tumor vs. Normal) | Clinical Significance | Reference |

| Lung Adenocarcinoma (LUAD) | Upregulated | Associated with tumor growth and poor prognosis. | [4] | |

| Gastric Cancer (STAD) | Significantly Higher | Correlates with poorer overall survival. | [5] | |

| Liver Hepatocellular Carcinoma (LIHC) | Significantly Higher | Associated with poorer overall survival. | [5] | |

| Bladder Cancer (BLCA) | Significantly Higher | Positively associated with cancer stage and nodal metastasis. | [6] |

| FTO (Eraser) | Cancer Type | Expression Change (Tumor vs. Normal) | Clinical Significance | Reference |

| Breast Cancer (BRCA) | Significantly Higher | Higher positivity in hormone receptor-negative and HER2-amplified cases. | [1] | |

| Lung Squamous Cell Carcinoma (LUSC) | Significantly Lower | High expression is associated with a poor prognosis. | [4] | |

| Most Cancers (Pan-Cancer Analysis) | Downregulated | - | [7] |

| YTHDF1 (Reader) | Cancer Type | Expression Change (Tumor vs. Normal) | Clinical Significance | Reference |

| Colorectal Cancer (CRC) | Upregulated | Associated with tumor depth and size. Overexpression in 61% of cases. | [8] | |

| Gastric Cancer (GC) | Upregulated | Associated with poor prognosis. | [9] | |

| Most Cancers (Pan-Cancer Analysis) | Upregulated | - | [7] |

m6A Modification in Key Cancer-Related Signaling Pathways

The m6A modification machinery exerts its influence on cancer development by modulating the expression of key components of major signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. m6A modification has been shown to regulate this pathway at multiple levels. For instance, the m6A reader YTHDF1 can promote the translation of β-catenin, a central player in the Wnt pathway, thereby amplifying Wnt signaling and promoting cancer cell proliferation and stemness.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is common in cancer. m6A modification can influence this pathway by targeting key components. For example, METTL3-mediated m6A modification can enhance the stability of mRNAs encoding positive regulators of the PI3K/Akt pathway, leading to its sustained activation.

p53 Signaling Pathway

The p53 tumor suppressor pathway is a critical barrier against cancer development. m6A modification can directly and indirectly influence p53 signaling. For instance, METTL3 can methylate the mRNA of MDM2, a negative regulator of p53, leading to increased MDM2 expression and subsequent p53 degradation. Conversely, m6A modification can also affect the stability of p53 mRNA itself.[7]

Experimental Protocols for m6A Analysis

Investigating the role of m6A in cancer requires specialized techniques to map and quantify this modification. Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a widely used method for transcriptome-wide mapping of m6A.

MeRIP-seq (m6A-seq) Protocol

This protocol outlines the key steps for performing MeRIP-seq to identify m6A sites across the transcriptome.

I. RNA Preparation and Fragmentation

-

Total RNA Extraction: Isolate high-quality total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent). Ensure RNA integrity is high (RIN > 7).

-

mRNA Purification (Optional but Recommended): Purify mRNA from total RNA using oligo(dT) magnetic beads to reduce ribosomal RNA contamination.

-

RNA Fragmentation: Fragment the mRNA into ~100-nucleotide fragments using a fragmentation buffer (e.g., containing Mg2+) and incubation at an elevated temperature (e.g., 94°C) for a specific time. The fragmentation time should be optimized. Immediately stop the reaction on ice.

II. Immunoprecipitation of m6A-containing RNA

-

Antibody-Bead Conjugation: Incubate anti-m6A antibody with Protein A/G magnetic beads to form antibody-bead complexes.

-

Immunoprecipitation: Add the fragmented RNA to the antibody-bead complexes and incubate with rotation at 4°C to allow the antibody to capture m6A-containing RNA fragments.

-

Washing: Wash the beads multiple times with a series of buffers with increasing stringency to remove non-specifically bound RNA fragments.

-

Elution: Elute the m6A-containing RNA fragments from the antibody-bead complexes using an elution buffer (e.g., containing a high concentration of N6-methyladenosine monophosphate).

III. Library Preparation and Sequencing

-

Input Control: Take an aliquot of the fragmented RNA before immunoprecipitation to serve as an input control.

-

Library Construction: Construct sequencing libraries from both the immunoprecipitated (IP) RNA and the input RNA using a standard RNA-seq library preparation kit.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

IV. Data Analysis

-

Read Alignment: Align the sequencing reads to a reference genome.

-

Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions enriched for m6A in the IP sample compared to the input control.

-

Motif Analysis: Analyze the identified m6A peaks for the presence of the consensus m6A motif (RRACH).

-

Differential Methylation Analysis: Compare m6A peak profiles between different conditions (e.g., tumor vs. normal) to identify differentially methylated regions.

m6A-qRT-PCR for Validation

This method is used to validate the m6A modification status of specific gene transcripts identified by MeRIP-seq.

-

Perform MeRIP as described above.

-

Reverse transcribe the eluted m6A-containing RNA and the input RNA into cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific to the gene of interest.

-

Calculate the relative enrichment of m6A for the target gene in the IP sample compared to the input control. An increase in the relative enrichment indicates the presence of m6A modification.

m6A in Cancer Therapy and Drug Development

The critical role of m6A modification in cancer biology has opened new avenues for therapeutic intervention. Targeting the m6A regulatory machinery presents a promising strategy for cancer treatment.

-

Inhibitors of m6A Writers: Small molecule inhibitors targeting the catalytic activity of METTL3 are being developed. These inhibitors aim to reduce the overall m6A levels, thereby suppressing the expression of oncogenes.

-

Inhibitors of m6A Erasers: Inhibitors of FTO have shown anti-tumor effects in preclinical models of various cancers, including acute myeloid leukemia (AML) and glioblastoma. By increasing m6A levels on tumor suppressor transcripts, these inhibitors can reactivate their expression.

-

Targeting m6A Readers: Developing molecules that disrupt the interaction between m6A readers and their target mRNAs is another promising approach. This could prevent the translation of oncogenes or promote the degradation of pro-survival factors.

Furthermore, the m6A status of tumors is being explored as a potential biomarker for predicting patient prognosis and response to therapy, including immunotherapy.

Conclusion

The field of epitranscriptomics, with m6A at its forefront, is rapidly expanding our understanding of gene regulation in cancer. The dysregulation of m6A writers, erasers, and readers has profound effects on cancer initiation, progression, and metastasis by altering the expression of a multitude of oncogenes and tumor suppressors. As our knowledge of the intricate mechanisms of m6A-mediated gene regulation grows, so too will the opportunities for developing novel and effective cancer therapies targeting this fundamental biological process. This guide provides a foundational understanding for researchers and clinicians to further explore the exciting potential of m6A in oncology.

References

- 1. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. mdpi.com [mdpi.com]

- 3. Pan-cancer Analysis Reveals m6A Variation and Cell-specific Regulatory Network in Different Cancer Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An integrated model of FTO and METTL3 expression that predicts prognosis in lung squamous cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Comprehensive Analysis of Expression Regulation for RNA m6A Regulators With Clinical Significance in Human Cancers [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The m6A Reader YTHDF1 Facilitates the Tumorigenesis and Metastasis of Gastric Cancer via USP14 Translation in an m6A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Analysis of Expression Regulation for RNA m6A Regulators With Clinical Significance in Human Cancers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Pivotal Role of m6A RNA Methylation in Neuronal Development and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a critical role in the post-transcriptional regulation of gene expression.[1] This dynamic and reversible epitranscriptomic mark, installed by methyltransferases ("writers"), removed by demethylases ("erasers"), and recognized by specific binding proteins ("readers"), is integral to nearly every aspect of mRNA metabolism, including splicing, nuclear export, stability, and translation.[2] The nervous system, in particular, exhibits high levels of m6A modification, underscoring its profound importance in neuronal development, function, and the pathogenesis of a spectrum of neurological disorders.[3] This technical guide provides an in-depth exploration of the molecular mechanisms of m6A, its function in neurogenesis and synaptic plasticity, and its dysregulation in neurological diseases such as Alzheimer's disease, Parkinson's disease, and brain tumors. We present quantitative data on m6A alterations, detailed experimental protocols for its study, and visual representations of key signaling pathways to offer a comprehensive resource for researchers and professionals in the field.

The m6A Machinery: Writers, Erasers, and Readers

The functional consequences of m6A modification are orchestrated by a sophisticated interplay of proteins that install, remove, and recognize this mark.

-

Writers: The m6A methyltransferase complex is primarily composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and its heterodimeric partner METTL14.[4] This complex is further stabilized and guided by associated proteins such as WTAP (Wilms' tumor 1-associating protein).

-

Erasers: The reversibility of m6A methylation is mediated by demethylases. The first identified m6A demethylase was the fat mass and obesity-associated protein (FTO).[5] Another key eraser is ALKBH5 (AlkB homolog 5).[6]

-

Readers: The biological effects of m6A are executed by reader proteins that specifically recognize the m6A mark and influence the fate of the target mRNA. The YTH (YT521-B homology) domain-containing family of proteins, including YTHDF1, YTHDF2, and YTHDF3, are the most well-characterized m6A readers.[7] YTHDF1 is known to promote the translation of m6A-modified mRNAs, while YTHDF2 typically mediates their degradation.[8][9] YTHDC1 is a nuclear reader involved in splicing regulation.

Quantitative Alterations of m6A in Neuronal Development and Disease

The precise regulation of m6A levels is crucial for normal neuronal function. Dysregulation of m6A modification has been quantitatively linked to both developmental processes and pathological conditions.

| Context | Brain Region/Cell Type | Key Finding | Fold Change/Quantitative Data | Reference |

| Neuronal Development | Mouse Embryonic Cortex | Deletion of Mettl14 leads to a significant reduction in m6A levels. | Mettl14 cKO shows a ~70% reduction in m6A/A ratio compared to control. | [1] |

| Mouse Postnatal Cortex | m6A levels in lncRNAs are higher in the postnatal stage compared to the embryonic stage. | A large number of lncRNAs show a >1.5-fold increase in m6A levels. | [2] | |

| Ythdf2-/- Neurospheres | Loss of Ythdf2 leads to an increase in global m6A abundance. | ~10% average increase in m6A abundance compared to wild-type. | [9] | |

| Alzheimer's Disease | APP/PS1 Mouse Cortex | Elevated m6A methylation in the cortex and hippocampus. | Not specified | [10] |

| 5XFAD Mouse Brain | Hypomethylation of transcripts in the 3' UTR. | Not specified | [11] | |

| Human AD Brain | Decreased expression of METTL3 and increased expression of YTHDF1. | METTL3 mRNA decreased by ~20%; YTHDF1 mRNA increased by ~15%. | [12] | |

| Parkinson's Disease | 6-OHDA-induced PC12 cells | Global m6A modification is down-regulated. | Not specified | [13] |

| PD Rat Striatum | Significantly reduced m6A methylation levels. | Not specified | [14] | |

| Human PD Brain | Significant decreases in m6A-RNAs in the frontal cortex, cingulate gyrus, and hippocampus. | Not specified | [15] |

The Role of m6A in Neuronal Development

m6A modification is a critical regulator of the intricate processes of neuronal development, from neurogenesis to the formation of functional neural circuits.

Neurogenesis and Neuronal Differentiation

During cortical development, m6A plays a crucial role in the temporal regulation of neurogenesis. Depletion of the m6A writer Mettl14 in embryonic mouse brains leads to a prolonged cell cycle in radial glia cells and extends cortical neurogenesis into postnatal stages.[1] This is due to the failed m6A-dependent decay of mRNAs that are essential for maintaining the neural stem cell state.[16] The m6A reader YTHDF2 is also critical, as its depletion in mice results in compromised neural development and lethality at late embryonic stages.[6] YTHDF2-mediated degradation of m6A-containing transcripts is necessary for the proper timing of neuronal differentiation.[9]

Axon Guidance and Synaptic Plasticity

m6A modification is also involved in the guidance of developing axons and the establishment of synaptic connections. In developing sympathetic neurons, the neurotrophin Nerve Growth Factor (NGF) promotes the axonal localization of methylated transcripts, suggesting a role for m6A in regulating local protein synthesis required for axon growth. Furthermore, m6A is highly enriched at synapses and is implicated in synaptic plasticity, the cellular basis of learning and memory.[17]

m6A Dysregulation in Neurological Diseases

The critical role of m6A in maintaining neuronal homeostasis means that its dysregulation is increasingly being linked to a variety of neurological disorders.

Alzheimer's Disease (AD)

In the context of AD, studies have reported conflicting findings regarding global m6A levels, with some indicating an increase while others show a decrease.[10][11] However, there is a consensus that the m6A landscape is significantly altered. For instance, in the 5XFAD mouse model of AD, there is a notable hypomethylation of transcripts in their 3' UTRs.[11] The expression of m6A regulatory proteins is also dysregulated in human AD brains, with decreased levels of the writer METTL3 and increased levels of the reader YTHDF1.[12] These changes are thought to contribute to the aberrant gene expression profiles associated with AD pathogenesis.

Parkinson's Disease (PD)

In PD, a consistent finding is the down-regulation of global m6A levels in both cellular and animal models, as well as in the brains of PD patients.[13][14][15] This reduction in m6A is associated with dopaminergic neuronal death. Overexpression of the demethylase FTO, which reduces m6A levels, can induce apoptosis in dopaminergic neurons.[13]

Brain Tumors

m6A modification plays a dual role in brain tumors like glioblastoma (GBM). The m6A machinery can act as either oncogenes or tumor suppressors depending on the cellular context and the specific mRNA targets. For example, both the m6A writer METTL3 and the eraser ALKBH5 have been shown to be critical for the growth and self-renewal of glioblastoma stem cells (GSCs).[18]

Key Signaling Pathways Modulated by m6A in the Nervous System

m6A exerts its profound effects on neuronal development and disease by modulating key signaling pathways.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. The m6A eraser FTO has been shown to regulate adult neurogenesis by altering the expression of key components of the BDNF pathway that are marked by m6A.[16]

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. mTORC1 signaling has been shown to enhance the translation of WTAP, a key component of the m6A writer complex, thereby increasing global m6A levels.[19] This intricate connection highlights how m6A modification is integrated with fundamental cellular signaling networks.

Wnt Signaling Pathway

The Wnt signaling pathway is fundamental for embryonic development and adult tissue homeostasis, including neurogenesis.[20] m6A modification has been shown to regulate the Wnt pathway. For instance, the m6A reader YTHDF1 can control the translation of TCF4, a key transcriptional activator in the Wnt pathway, in an m6A-dependent manner.[21]

Experimental Protocols for m6A Analysis in Neuronal Systems

Studying m6A in the nervous system requires specialized techniques to map its location and quantify its abundance.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-seq is the most widely used method for transcriptome-wide mapping of m6A.

Protocol Overview:

-

RNA Extraction and Fragmentation:

-

Isolate total RNA from neuronal cells or brain tissue using a standard protocol (e.g., TRIzol).

-

Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[2]

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an anti-m6A antibody to specifically capture m6A-containing fragments.

-

Use protein A/G magnetic beads to pull down the antibody-RNA complexes.[19]

-

-

RNA Elution and Library Preparation:

-

Elute the m6A-enriched RNA fragments from the beads.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) and input control RNA samples.

-

-

Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the libraries.

-

Align reads to the reference genome and identify m6A peaks by comparing the enrichment in the IP sample over the input control.

-

m6A Individual-Nucleotide Resolution CLIP (miCLIP)

miCLIP provides single-nucleotide resolution mapping of m6A sites.

Protocol Overview:

-

UV Crosslinking and Immunoprecipitation:

-

UV-crosslink an anti-m6A antibody to the RNA in cell lysates. This creates a covalent bond at the m6A site.[1]

-

Perform immunoprecipitation of the antibody-RNA complexes.

-

-

Library Preparation with Truncation/Mutation Signature:

-

During reverse transcription, the crosslinked antibody-peptide remnant causes truncations or specific mutations in the resulting cDNA.[7]

-

Prepare sequencing libraries from the cDNA.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries and identify the precise location of m6A sites by analyzing the positions of truncations and mutations.[21]

-

LC-MS/MS for Global m6A Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the overall m6A/A ratio in a sample.

Protocol Overview:

-

RNA Digestion:

-

Isolate total RNA and digest it into single nucleosides using a cocktail of nucleases and phosphatases.[3]

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides by liquid chromatography.

-

Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry.[22]

-

-

Data Analysis:

-

Calculate the m6A/A ratio to determine the global m6A level.

-

Future Directions and Therapeutic Implications

The field of epitranscriptomics in the nervous system is rapidly evolving. Future research will likely focus on:

-

Cell-type-specific m6A mapping: Understanding the unique m6A profiles of different neuronal and glial cell types will be crucial for dissecting their specific roles in brain function and disease.

-

Functional validation of m6A sites: Moving beyond mapping to functionally characterizing the impact of individual m6A sites on mRNA fate and neuronal phenotype.

-

Therapeutic targeting of the m6A machinery: The development of small molecule inhibitors and activators of m6A writers and erasers holds promise for novel therapeutic strategies for a range of neurological disorders. For example, modulating FTO activity could be a potential approach for treating certain neurodegenerative diseases.[23]

Conclusion

N6-methyladenosine modification has emerged as a critical layer of gene regulation in the nervous system. Its dynamic nature and profound impact on mRNA metabolism place it at the center of neuronal development, synaptic plasticity, and the pathogenesis of numerous neurological diseases. A deeper understanding of the m6A machinery and its downstream effects, facilitated by advanced experimental techniques, will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for these debilitating conditions. This guide provides a foundational resource for researchers and clinicians to navigate this exciting and rapidly advancing field.

References

- 1. Temporal Control of Mammalian Cortical Neurogenesis by m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role and regulatory mechanism of m6A methylation in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ythdf2-mediated m6A mRNA clearance modulates neural development in mice. | Sigma-Aldrich [sigmaaldrich.com]

- 7. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 8. Studying m6A in the brain: a perspective on current methods, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ythdf2-mediated m6A mRNA clearance modulates neural development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RBM45 is an m6A-binding protein that affects neuronal differentiation and the splicing of a subset of mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | m6A methylation: Critical roles in aging and neurological diseases [frontiersin.org]

- 12. Reduced m6A modification predicts malignant phenotypes and augmented Wnt/PI3K-Akt signaling in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The complex roles of m6A modifications in neural stem cell proliferation, differentiation, and self-renewal and implications for memory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m6A Modification in Mammalian Nervous System Development, Functions, Disorders, and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epigenie.com [epigenie.com]

- 18. m6A Modifications Play Crucial Roles in Glial Cell Development and Brain Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mTORC1 promotes cell growth via m6A-dependent mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTORC1-chaperonin CCT signaling regulates m6A RNA methylation to suppress autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. qian.human.cornell.edu [qian.human.cornell.edu]

- 22. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]

- 23. FTO mediates LINE1 m6A demethylation and chromatin regulation in mESCs and mouse development - PMC [pmc.ncbi.nlm.nih.gov]

The evolutionary conservation of N6-methyladenosine modification.

An In-depth Technical Guide to the Evolutionary Conservation of N6-methyladenosine (m6A) Modification

**Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes, playing a pivotal role in nearly every aspect of RNA metabolism.[1][2] This dynamic and reversible mark is installed by "writer" proteins, removed by "erasers," and interpreted by "reader" proteins, which collectively modulate mRNA splicing, stability, translation, and localization. The machinery and patterns of m6A modification are highly conserved evolutionarily, underscoring their fundamental importance in biological processes from yeast to mammals.[3][4] This technical guide provides a comprehensive overview of the evolutionary conservation of the m6A pathway, presents quantitative data on its conservation across species, details key experimental protocols for its study, and visualizes the core regulatory and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the epitranscriptome's role in health and disease.

The m6A Regulatory Machinery: An Ancient System

The biological effects of m6A are orchestrated by a conserved set of proteins that add, remove, and bind to the modification. The core components of this machinery are found across a vast range of eukaryotic species, indicating an early evolutionary origin.[5][6]

-

Writers (Methyltransferases): The primary m6A writer is a nuclear methyltransferase complex. In mammals, this complex consists of the catalytic subunit METTL3, its partner METTL14, and the associated protein WTAP (Wilms' tumor 1-associated protein).[7][8] This core complex is evolutionarily conserved and is believed to have originated from the Last Eukaryotic Common Ancestor (LECA).[6] Homologs are found in most eukaryotes, including plants (MTA, MTB, FIP) and yeast.[9]

-

Erasers (Demethylases): The reversibility of m6A is managed by demethylases known as erasers. The two main erasers identified in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[8] These enzymes belong to the ALKB family of dioxygenases and are thought to have emerged in eukaryotes, potentially through horizontal gene transfer from bacteria.[6] While FTO can also demethylate the related m6Am modification, ALKBH5 is considered the primary m6A demethylase.

-

Readers (Binding Proteins): Reader proteins recognize and bind to m6A-modified transcripts to mediate their downstream effects. The most well-characterized family of readers contains the YT521-B homology (YTH) domain.[10][11] This family is broadly divided into the YTHDF and YTHDC clades. While lower eukaryotes like yeast and primitive plants often possess a single YTHDF protein, vertebrates have three paralogs (YTHDF1, YTHDF2, YTHDF3), and higher plants exhibit a significant expansion of this family.[10][12] This expansion suggests a diversification of m6A-mediated functions in more complex organisms.

Conservation of m6A Patterns and Sites

The location of m6A modifications within transcripts is not random and exhibits conserved patterns across species. In eukaryotes, m6A is typically found within a consensus sequence, RRACH (where R is A or G; H is A, C, or U), and is enriched near stop codons and in 3' untranslated regions (3'UTRs).[1][3][13]

Comparative analyses of m6A methylomes have revealed significant conservation of modification sites between related species. For example, a substantial fraction of m6A peaks are shared between humans and mice, and even more so among primates.[13][14] Studies comparing human, chimpanzee, and rhesus macaque methylomes found that approximately 41% of m6A peaks were conserved across all three species, with over 63% shared between the more closely related humans and chimpanzees.[14] This conservation is not merely a consequence of shared ancestry but is indicative of selective pressure.

Conserved m6A sites are often under purifying (negative) selection, suggesting they perform essential, conserved biological functions.[15] Conversely, species-specific or newly gained m6A sites may be under positive selection, potentially contributing to evolutionary adaptation and the emergence of new traits.[3][15] While specific m6A sites show high conservation, some studies suggest that it is the overall methylation status of a gene, rather than the exact nucleotide position, that is the primary target of selection for a significant portion of modified genes.[2]

In contrast to the structured and functional m6A landscape in eukaryotes, the modification in bacterial mRNA is present at much lower levels, appears to be introduced more randomly, and lacks a clear, conserved functional role or enzymatic recognition mechanism.[16][17][18]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data on the evolutionary conservation of m6A machinery and modification sites.

Table 1: Evolutionary Conservation of Core m6A Regulatory Proteins

| Protein Family | Function | Prokaryotes | Lower Eukaryotes (e.g., Yeast) | Plants | Mammals |

| METTL3/METTL14 | Writer (Methyltransferase) | Absent | Present | Homologs Present (e.g., MTA, MTB) | Present |

| WTAP | Writer (Complex stabilization) | Absent | Present | Homologs Present (e.g., FIP37) | Present |

| ALKBH5/FTO | Eraser (Demethylase) | Homologs exist, but function differs | Absent/Limited | ALKBH family present | Present |

| YTHDF proteins | Reader (mRNA stability/translation) | Absent | One copy | Expanded family (e.g., 11 in Arabidopsis) | Three paralogs (YTHDF1-3) |

| YTHDC proteins | Reader (Splicing/nuclear export) | Absent | Present | Present | Two paralogs (YTHDC1-2) |

Table 2: Cross-Species Conservation of m6A Peaks in Mammals

| Species Comparison | Tissue/Cell Type | Shared m6A Peaks (%) | Reference |

| Human vs. Chimpanzee | Lymphoblastoid Cell Lines | 63.4% | [14] |

| Human vs. Rhesus Macaque | Lymphoblastoid Cell Lines | 50.9% | [14] |

| Human, Chimp, & Rhesus | Lymphoblastoid Cell Lines | 40.7% | [14] |

| Human vs. Mouse | Cerebellum | 62% (modified transcripts) | [13] |

| Human vs. Mouse | 3' UTRs | ~40% (under purifying selection) | [15] |

Mandatory Visualizations

Core m6A Regulatory Pathway

Caption: The core regulatory pathway of m6A modification.

Experimental Workflow for MeRIP-Seq

References

- 1. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 2. Most m6A RNA Modifications in Protein-Coding Regions Are Evolutionarily Unconserved and Likely Nonfunctional - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic landscape and evolution of m6A methylation in human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physio-pathological effects of m6A modification and its potential contribution to melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METTL3 and ALKBH5 oppositely regulate m6A modification of TFEB mRNA, which dictates the fate of hypoxia/reoxygenation-treated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-Wide Identification of m6A Writers, Erasers and Readers in Poplar 84K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the conservation and diversification of the molecular functions of YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pnas.org [pnas.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. m6A modification is incorporated into bacterial mRNA without specific functional benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m6A modification is incorporated into bacterial mRNA without specific functional benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The m6A Consensus Sequence: A Deep Dive into Variations, Regulation, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes, playing a pivotal role in the regulation of gene expression. This dynamic and reversible epitranscriptomic mark influences mRNA splicing, nuclear export, stability, and translation. The deposition of m6A is not random, but rather targeted to a specific consensus sequence, the recognition of which is crucial for understanding its regulatory functions. This technical guide provides a comprehensive overview of the m6A consensus sequence, its variations, the molecular machinery that governs its deposition and removal, and its interplay with key cellular signaling pathways.

The Canonical m6A Consensus Sequence and Its Variations

The m6A modification is predominantly found within a consensus sequence motif. The most commonly recognized motif is RRACH , where R represents a purine (Adenine or Guanine), A is the methylated adenosine, and H can be Adenine, Cytosine, or Uracil.[1][2] A closely related and frequently observed motif is DRACH , where D can be Adenine, Guanine, or Uracil.[3][4][5] While these motifs are highly enriched at m6A sites, it is important to note that not all instances of these sequences in the transcriptome are methylated.[6]

The prevalence and specific variations of the m6A consensus sequence can differ across species and even between different tissues and developmental stages within the same organism.

Quantitative Distribution of m6A Sites

The transcriptome-wide mapping of m6A has revealed thousands of modification sites across a significant portion of the transcriptome. The following tables summarize key quantitative findings from various studies.

| Organism/Cell Line | Number of m6A Sites Identified | Number of Genes with m6A | Key Findings & Consensus Motif | Reference |

| Human (HEK293T) | 9,536 (putative) | - | CIMS-based miCLIP identified sites primarily in a DRACH context. | [7] |

| Human & Mouse | >18,000 | >7,000 | Highly conserved m6A landscape with a [G/A/U][G>A]m6AC[U>A/C] consensus. | [8] |

| Human (HeLa) | ~18,000 in m6A genes | 6,252 | Mutations in the RRAC motif are suppressed in m6A modified genes. | [7] |

| Mouse (Embryonic Stem Cells) | - | - | METTL3 phosphorylation impacts pluripotency factor expression. | [9] |

| Saccharomyces cerevisiae (sporulating) | - | - | m6A is found in the GpA context, consistent with the broader RRACH motif. | [5] |

| Study Focus | Number of m6A Peaks/Sites | Key Observations | Reference |

| Human and Mouse Transcriptome | >12,000 m6A sites | Typical consensus motif found in over 7,000 human genes. | [10] |

| Human Tissues | Average of 19,100 m6A peaks per tissue | Dynamic m6A methylation across different tissue types. | [11] |

| Mouse Oocytes & Preimplantation Embryos | Average of 11,965 m6A peaks per stage | About 50% of highly expressed genes are marked with m6A. | [11] |

| Mouse Liver Fibrosis Model | 12,166 peaks (control) vs. 15,100 peaks (model) | Significant differences in m6A modification patterns in disease state. | [9] |

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of m6A modification is governed by a set of proteins that install, remove, and recognize the methyl mark.

-